molecular formula C14H24OSi2 B14514555 Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane CAS No. 63636-05-5

Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane

Cat. No.: B14514555
CAS No.: 63636-05-5
M. Wt: 264.51 g/mol
InChI Key: RKEXRTPXMDZVSQ-UHFFFAOYSA-N
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Description

Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane is an organosilicon compound characterized by the presence of both phenyl and trimethylsilyl groups. This compound is notable for its unique structure, which combines the properties of both silicon and organic moieties, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane typically involves the reaction of trimethylsilylacetylene with phenylacetylene under specific conditions. The reaction is often catalyzed by transition metal catalysts such as palladium or platinum. The process involves the formation of a silyl enol ether intermediate, which is then converted to the final product through a series of steps including hydrosilylation and oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: The compound is used in the production of advanced materials, coatings, and adhesives

Mechanism of Action

The mechanism by which Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane exerts its effects involves the interaction of its silicon and organic moieties with various molecular targets. The phenyl group provides aromatic stability, while the trimethylsilyl group enhances reactivity and solubility. These interactions facilitate the compound’s role in catalysis, molecular modification, and material synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane is unique due to its combination of phenyl and trimethylsilyl groups, which confer both stability and reactivity. This dual functionality makes it particularly valuable in applications requiring both properties .

Properties

CAS No.

63636-05-5

Molecular Formula

C14H24OSi2

Molecular Weight

264.51 g/mol

IUPAC Name

trimethyl-(1-phenyl-2-trimethylsilylethenoxy)silane

InChI

InChI=1S/C14H24OSi2/c1-16(2,3)12-14(15-17(4,5)6)13-10-8-7-9-11-13/h7-12H,1-6H3

InChI Key

RKEXRTPXMDZVSQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C=C(C1=CC=CC=C1)O[Si](C)(C)C

Origin of Product

United States

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